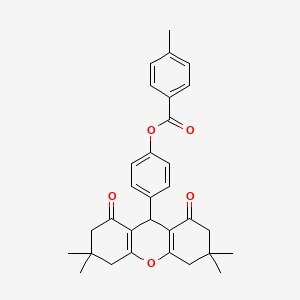![molecular formula C24H19NO2 B11606535 2-{(E)-2-[3-(benzyloxy)phenyl]ethenyl}quinolin-8-ol](/img/structure/B11606535.png)
2-{(E)-2-[3-(benzyloxy)phenyl]ethenyl}quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL is an organic compound with a complex structure that includes a quinoline core and a benzyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels.
化学反応の分析
Types of Reactions
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Benzyloxyethanol: A simpler compound with a similar benzyloxy group.
Quinoline derivatives: Compounds with a quinoline core, but different substituents.
Uniqueness
2-[(1E)-2-[3-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL is unique due to its combination of a quinoline core and a benzyloxyphenyl group, which gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C24H19NO2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-[(E)-2-(3-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C24H19NO2/c26-23-11-5-9-20-13-15-21(25-24(20)23)14-12-18-8-4-10-22(16-18)27-17-19-6-2-1-3-7-19/h1-16,26H,17H2/b14-12+ |
InChIキー |
KBDAQCVTRXYKRT-WYMLVPIESA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11606457.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11606458.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-YL]benzoate](/img/structure/B11606460.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11606462.png)
![ethyl {3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11606496.png)
![(6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11606497.png)

![4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B11606505.png)
![3-(8-cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B11606513.png)
![3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11606518.png)
![Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]furan-2-yl}benzoate](/img/structure/B11606520.png)

![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B11606531.png)
![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11606533.png)
